

An In-depth Technical Guide to SB-216763 (CAS: 280744-09-4)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SB-216

Cat. No.: B15605170

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Abstract

SB-216763 is a potent, selective, and cell-permeable small molecule inhibitor of Glycogen Synthase Kinase-3 (GSK-3). Identified as a maleimide derivative, it acts as an ATP-competitive inhibitor of both GSK-3 α and GSK-3 β isoforms with high affinity. Its selectivity for GSK-3 over a broad range of other protein kinases makes it a valuable pharmacological tool for elucidating the multifaceted roles of GSK-3 in cellular signaling. This guide provides a comprehensive overview of **SB-216763**, including its mechanism of action, key quantitative data, detailed experimental protocols, and its impact on significant signaling pathways.

Core Compound Information

Property	Value	Citation(s)
CAS Number	280744-09-4	[1][2]
Chemical Name	3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione	[2]
Molecular Formula	C ₁₉ H ₁₂ Cl ₂ N ₂ O ₂	[1][2][3]
Molecular Weight	371.22 g/mol	[1][3]
Appearance	Lyophilized powder	[3]
Solubility	Soluble in DMSO up to 100 mM	[1][2]
Storage	Store lyophilized or in solution at -20°C, desiccated.	[3]

Mechanism of Action

SB-216763 functions as a highly selective, ATP-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2][3] It exhibits similar potency for both GSK-3 α and GSK-3 β isoforms.[3][4] By binding to the ATP-binding pocket of GSK-3, **SB-216763** prevents the phosphorylation of downstream substrates. This inhibition mimics the effects of signaling pathways that naturally suppress GSK-3 activity, such as the Wnt/ β -catenin and PI3K/Akt pathways.[3][5]

Quantitative Data

Table 3.1: In Vitro Potency and Selectivity

Target	Assay Type	Value	Conditions	Citation(s)
GSK-3 α	IC ₅₀	34.3 nM	Cell-free kinase assay	[1][4][6]
GSK-3 β	IC ₅₀	~34.3 nM	Cell-free kinase assay	[4][6]
GSK-3 α	K _i	9 nM	ATP-competitive inhibition	[7][8][9]
GSK-3 β	% Inhibition	96% at 10 μ M	Cell-free kinase assay	[6]
Other Kinases (panel of 24)	IC ₅₀	>10 μ M	Cell-free kinase assays	[1][2][3]

Table 3.2: Cellular Activity

Cellular Effect	Cell Line	Value	Citation(s)
Stimulation of glycogen synthesis	Human liver cells	EC ₅₀ = 3.6 μ M	[3][5][6]
Induction of β -catenin/LEF-TCF reporter gene	HEK293 cells	2.5-fold induction at 5 μ M	[6]
Neuroprotection from PI3K pathway inhibition	Primary neurons	Maximal at 3 μ M	[3][6]
Maintenance of mouse embryonic stem cell pluripotency	J1 mESCs	10-20 μ M	[4][10]

Signaling Pathways

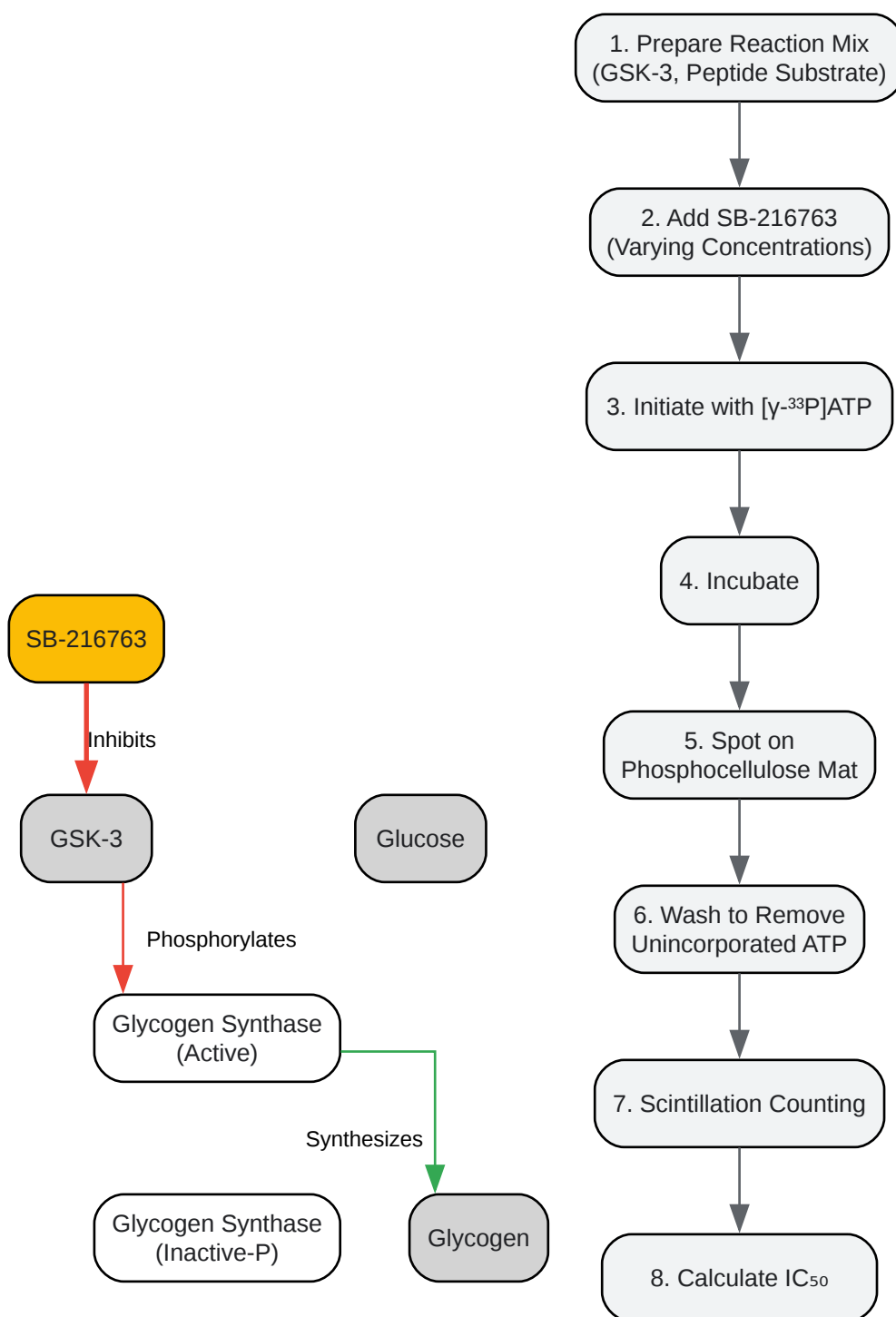
Wnt/ β -catenin Signaling Pathway

In the absence of a Wnt signal, GSK-3 phosphorylates β -catenin, marking it for ubiquitination and proteasomal degradation. **SB-216763** inhibits this phosphorylation, leading to the stabilization and accumulation of β -catenin in the cytoplasm.[3] This allows β -catenin to translocate to the nucleus, where it complexes with TCF/LEF transcription factors to activate the expression of Wnt target genes.[5][6]

Caption: Wnt/ β -catenin pathway modulation by **SB-216763**.

Glycogen Metabolism

GSK-3 phosphorylates and inactivates glycogen synthase (GS), the rate-limiting enzyme in glycogen synthesis. By inhibiting GSK-3, **SB-216763** prevents the phosphorylation of GS, thereby increasing its activity and promoting the conversion of glucose into glycogen.[1][8] This leads to increased glycogen stores in cells, particularly in hepatocytes.[3][6]



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Phone: (601) 213-4426

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